molecular formula C6H10O B094248 (Z)-2-hexenal CAS No. 16635-54-4

(Z)-2-hexenal

Cat. No. B094248
CAS RN: 16635-54-4
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-PLNGDYQASA-N
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Description

This usually involves identifying the compound’s chemical formula,


Scientific Research Applications

  • Role in Plant Signaling : (Z)-2-hexenal is part of the green leaf volatiles (GLVs) group and plays a significant role in plant-to-plant and plant-to-insect communication. Two hexenal isomerases from cucumber were identified, indicating their role in converting Z-3-hexenal to E-2-hexenal, influencing the GLV profile in damaged plants (Spyropoulou et al., 2017).

  • Origins and Biogeneration : Research on (Z)-3-hexenol, closely related to (Z)-2-hexenal, has explored its origins and distinction between synthetic, extractive, and biogenerated materials from linolenic acid (Fronza et al., 1996).

  • Formation in Aerosols : Studies have shown that 3-Z-hexenal can form biogenic secondary organic aerosols in the atmosphere, leading to the formation of polar organosulfates, which are significant in environmental contexts (Shalamzari et al., 2014).

  • Potential Carcinogenicity : The carcinogenic potential of trans-2-hexenal, a structural variant of (Z)-2-hexenal, has been studied, with evidence suggesting a potential role in human carcinogenicity due to its genotoxicity (Nádasi et al., 2005).

  • DNA Adduct Formation : There's research on the formation of DNA adducts by 2-hexenal, indicating its genotoxic potential and relevance in carcinogenicity risk assessment (Schuler & Eder, 1999).

  • Detoxification Mechanisms : An in silico model for 2-hexenal detoxification and DNA adduct formation in rats has provided insights into the mechanisms of detoxification, suggesting that at dietary exposure levels, the formation of DNA adducts is negligible (Kiwamoto et al., 2012).

  • Antimicrobial and Preservative Applications : Studies have explored the application of hexanal and E-2-hexenal in enhancing the safety of fresh-sliced apples by inhibiting pathogen growth, demonstrating potential as natural food preservatives (Lanciotti et al., 2003).

  • Photolysis in Atmosphere : Research on the atmospheric photolysis of E-2-hexenal and related compounds highlights its significance in atmospheric chemistry and potential environmental impact (O'Connor et al., 2006).

  • Quantitative Analysis Techniques : Development of LC/MS/MS methods for quantitating trans-2-hexenal-derived DNA adducts in DNA samples has advanced analytical capabilities in studying the compound's genotoxic effects (Stout et al., 2006).

  • Botrytis cinerea Resistance in Tomatoes : A study found that postharvest treatment with trans-2-hexenal can induce resistance against Botrytis cinerea in tomatoes, suggesting its role in plant defense and postharvest disease control (Guo et al., 2014).

properties

IUPAC Name

(Z)-hex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDOYVRWFFCFHM-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274168
Record name (2Z)-2-Hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-hexenal

CAS RN

16635-54-4
Record name (Z)-2-Hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16635-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenal, (2Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-2-Hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HEXENAL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1W9X5P0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (Z)-2-Hexenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
MP O'Connor, JC Wenger, A Mellouki, K Wirtz… - Physical Chemistry …, 2006 - pubs.rsc.org
… is Z-2-hexenal. Since this compound is not commercially available, the amount of Z-2-hexenal … The fact that the initial yield is close to unity confirms that Z-2-hexenal is the only product …
Number of citations: 45 pubs.rsc.org
A Hatanaka, T Kajiwara, H Horino… - … für Naturforschung C, 1992 - degruyter.com
The relationships between the chemical structures and the odor characteristics were examined on a series of highly purified n-hexenols and n-hexenals (14 isomers). The C 6 -enals …
Number of citations: 51 www.degruyter.com
S Tamogami, K Noge, GK Agrawal, R Rakwal - FEBS letters, 2015 - Elsevier
The medicinal herbal plant Achyranthes bidentata (A. bidentata) produces the sweet-odor ester – methyl (E)-2-hexenoate (1) as the major volatile in response to methyl jasmonate (…
Number of citations: 3 www.sciencedirect.com
PA Luning, T Ebbenhorst‐Seller… - Journal of the …, 1995 - Wiley Online Library
The influence of hot‐air drying on the composition of both volatile and non‐volatile flavour compounds of different Dutch bell pepper cultivars was investigated. Contents of glucose, …
Number of citations: 89 onlinelibrary.wiley.com
SY Sun, WG Jiang, YP Zhao - Flavour and fragrance journal, 2010 - Wiley Online Library
This study was conducted to determine the aroma‐active compounds of five sweet cherry cultivars grown in Yantai region, China, viz. ‘Lapins’, ‘Rainier’, ‘Stella’, ‘Hongdeng’ and ‘…
Number of citations: 85 onlinelibrary.wiley.com
JC Paniandy, J Chane-Ming… - Journal of Essential Oil …, 2000 - Taylor & Francis
The oil and headspace of fresh white flesh guava fruits (Psidium guajava L.) from trees grown in Reunion island were obtained by steam hydrodistillation and headspace solid-phase …
Number of citations: 91 www.tandfonline.com
MD Forero, CE Quijano, JA Pino - Flavour and Fragrance …, 2009 - Wiley Online Library
The steam volatile components of chile pepper (Capsicum annuum L. var. glabriusculum) at two ripening stages (green and red) were analysed using GC and GC–MS; 140 constituents …
Number of citations: 76 onlinelibrary.wiley.com
J Ruther, A Reinecke, M Hilker - Ecological Entomology, 2002 - Wiley Online Library
Swarming males of Melolontha hippocastani are known to locate females that stay feeding within the host trees by orienting towards damage‐induced plant volatiles (green leaf volatiles…
Number of citations: 102 resjournals.onlinelibrary.wiley.com
Y Wang, D Hossain, PL Perry… - Flavour and Fragrance …, 2012 - Wiley Online Library
Although persimmon fruit is grown in various countries and is increasingly appreciated for its nutritional value, health benefits and rich flavour, surprisingly little research has been …
Number of citations: 31 onlinelibrary.wiley.com
J Beaulieu, C Grimm, S Lloyd, R Stein - Proceedings of the Annual …, 2010 - ars.usda.gov
Technical Abstract: Little published information exists regarding flavor and aroma compounds in pomegranate (Punica granatum) juices. Although, arils have fruity and sweet …
Number of citations: 2 www.ars.usda.gov

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